molecular formula C25H27N3O4S B3938002 N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide

N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide

Cat. No. B3938002
M. Wt: 465.6 g/mol
InChI Key: PKXZRLFANKMFTJ-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide, also known as OPB-9195, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide has been studied for its potential use as a cancer treatment, as it has been shown to inhibit the growth of cancer cells.

Mechanism of Action

The exact mechanism of action of N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). By inhibiting these enzymes, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. In addition, it has been shown to have a variety of potential therapeutic applications. However, one limitation of using N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide. One area of research could be to further investigate its potential use as a cancer treatment, particularly in combination with other therapies. Another area of research could be to investigate its potential use in neurological disorders, such as Alzheimer's disease. Finally, future research could focus on further elucidating the mechanism of action of N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide, which could lead to the development of more effective therapies.

properties

IUPAC Name

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-33(30,31)28(22-12-14-24(15-13-22)32-23-10-6-3-7-11-23)20-25(29)27-18-16-26(17-19-27)21-8-4-2-5-9-21/h2-15H,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXZRLFANKMFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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